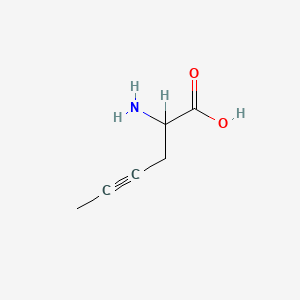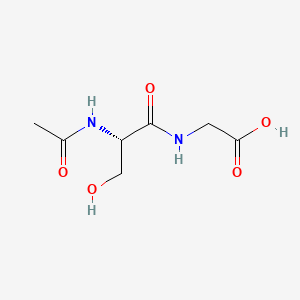
1-(pyridin-4-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(Pyridin-4-yl)-1H-pyrazol-4-amine (PPPA) is a heterocyclic amine compound that is widely used in scientific research and laboratory experiments. It is a versatile compound with a wide range of applications in different areas of research. PPPA has a number of unique properties that make it an ideal choice for a variety of research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive amine group. For instance, its utilization in the development of novel oxazolidinone antibacterial candidates showcases its role in creating complex molecules with potential therapeutic applications. The synthesis involves selective C–N coupling reactions, highlighting its versatility in organic synthesis (Yang et al., 2014).
Antitumor and Antimicrobial Activities
Derivatives of this compound have been explored for their bioactive properties, including antitumor, antifungal, and antibacterial activities. The structural modification of this compound leads to the identification of pharmacophore sites responsible for biological activity, as evidenced by the synthesis and characterization of various pyrazole derivatives (Titi et al., 2020).
Energetic Materials Design
The compound's derivatives have also been investigated in the design of energetic materials. The introduction of energetic moieties such as azide groups to the pyridine-based framework enhances the material's detonation properties, demonstrating the compound's potential in the field of materials science for applications such as explosives and propellants (Zhai et al., 2019).
Fluorescent Properties and Sensing Applications
This compound and its derivatives exhibit interesting fluorescent properties, making them suitable for the development of fluorescent sensors and probes. The synthesis of asymmetric ligands based on this framework and their complexation with metals like ZnCl2 have shown potential in creating materials with tunable photoluminescent properties for sensing applications (Hiscock et al., 2019).
Anticancer Agent Development
Further research into the compound's derivatives has led to the discovery of molecules with significant cytotoxicity against various cancer cell lines, indicating the potential of this compound derivatives as anticancer agents. This is highlighted by the synthesis and evaluation of pyrazolyl pyrazoline and aminopyrimidine derivatives, some of which have shown superior activity compared to standard drugs (Alam et al., 2018).
Mécanisme D'action
Target of Action
Related compounds have been found to target proteins such as the serine/threonine-protein kinase b-raf and Plasmodium Cytoplasmic Prolyl-tRNA Synthetase . These proteins play crucial roles in cell signaling and protein synthesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit their targets, thereby disrupting their normal functions . For instance, inhibition of a kinase like B-raf can disrupt cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death.
Biochemical Pathways
Given the potential targets, it’s plausible that this compound could affect pathways related to cell signaling and protein synthesis .
Result of Action
Based on the potential targets, it’s plausible that this compound could have effects such as inhibiting cell growth or inducing cell death .
Safety and Hazards
Orientations Futures
The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Analyse Biochimique
Biochemical Properties
1-(Pyridin-4-yl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with serine/threonine-protein kinase B-raf, a key enzyme involved in cell signaling pathways . The interaction between this compound and serine/threonine-protein kinase B-raf is characterized by binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of serine/threonine-protein kinase B-raf by this compound can lead to alterations in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of serine/threonine-protein kinase B-raf, leading to its inhibition . This inhibition prevents the phosphorylation of downstream targets in the MAPK pathway, thereby modulating cellular responses. Furthermore, this compound can influence gene expression by altering transcription factor activity and epigenetic modifications, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of serine/threonine-protein kinase B-raf activity, leading to prolonged effects on cell signaling pathways and cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit serine/threonine-protein kinase B-raf activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, thereby modulating its biological effects .
Propriétés
IUPAC Name |
1-pyridin-4-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNONLBGNMHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182672 | |
| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28466-04-8 | |
| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)





